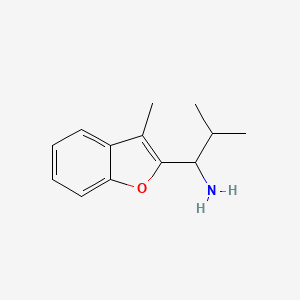

2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While direct NMR data for this compound is unavailable, spectral interpretation can be inferred from structurally related benzofuran derivatives.

Predicted ¹H NMR shifts :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzofuran aromatic protons | 6.8–7.5 | Singlet (para), doublet (ortho) |

| 3-Methyl (benzofuran C3) | 2.2–2.5 | Singlet |

| Propan-1-amine CH₃ groups | 1.0–1.2 | Multiplet |

| Propan-1-amine NH₂ | 1.5–2.5 | Broad singlet (exchangeable) |

Key observations :

- Aromatic protons : Splitting patterns depend on substituent positions. The 3-methyl group deshields adjacent protons, shifting signals downfield.

- Amine protons : Broad signals due to rapid exchange with solvent or intermolecular hydrogen bonding.

- Coupling constants : Vicinal coupling ($$^3J$$) between propan-1-amine and benzofuran protons may be observed if proximity permits.

¹³C NMR predictions :

| Carbon Type | δ (ppm) |

|---|---|

| Benzofuran oxygenated carbon | 150–160 |

| Benzofuran carbons | 110–130 |

| 3-Methyl carbon | 20–25 |

| Propan-1-amine carbons | 20–45 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups through characteristic vibrational modes. For this compound:

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| Benzofuran C-O-C | 1250–1300 (stretching) |

| Aromatic C=C | 1450–1600 |

| N-H (amine) | 3300–3500 (stretching) |

| Aliphatic C-H (sp³) | 2850–2950 |

Key features :

Mass Spectrometric Fragmentation Patterns

Mass spectrometry (MS) provides insights into fragmentation pathways. Predicted fragments for this compound include:

| Fragment Ion | m/z | Fragmentation Pathway |

|---|---|---|

| [M]+ | 203 | Molecular ion (C₁₃H₁₇NO⁺) |

| [M - C₃H₇N]⁺ | 145 | Loss of propan-1-amine (C₃H₇N) |

| Benzofuran core ([C₉H₇O]⁺) | 121 | Cleavage of amine side chain |

| [C₃H₇N]⁺ | 58 | Propan-1-amine fragment |

Collision-induced dissociation (CID) trends :

Properties

IUPAC Name |

2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPOBQRKWXUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine is the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family. EGFR plays a crucial role in cell proliferation and survival, and its overactivity is often associated with cancer.

Mode of Action

This compound interacts with its target, EGFR, by inhibiting the receptor’s activity. This inhibition disrupts the signaling pathway, leading to changes in cell proliferation and survival.

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting EGFR, the compound disrupts these processes, potentially leading to the death of cancer cells.

Result of Action

The inhibition of EGFR by this compound can lead to significant cell growth inhibitory effects. For instance, the compound has been found to inhibit the growth of various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine exerts its effects through several mechanisms. It induces pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells. This oxidative stress contributes to the activation of apoptosis pathways. The compound also forms hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and specificity. These interactions result in the inhibition of key signaling pathways involved in cell survival and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells. The compound’s distribution is crucial for its selective action towards cancer cells, ensuring minimal toxicity to normal cells.

Biological Activity

2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine, a compound with the molecular formula CHNO and a molecular weight of 203.28 g/mol, is part of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its chemical properties, potential pharmacological effects, and relevant case studies.

The structural formula of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 203.28 g/mol |

| SMILES Notation | CC1=C(OC2=CC=CC=C12)C(C(C)C)N |

| InChI Key | HVLPOBQRKWXUAB-UHFFFAOYSA-N |

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit various pharmacological properties.

Potential Pharmacological Effects

Based on its structural characteristics, this compound may exhibit the following activities:

- Neuropharmacological Effects : Compounds containing benzofuran moieties have been studied for their neuroprotective effects and potential as antidepressants or anxiolytics.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, particularly against Gram-positive bacteria. The presence of the amine group may enhance interaction with microbial cell walls.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Example Study: Antimicrobial Activity

A review on plant natural products highlighted that many phenolic derivatives exhibit significant antibacterial activity. Although specific data for this compound is lacking, it is plausible that derivatives with similar structures could demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Example Study: Neuropharmacological Properties

Research into benzofuran derivatives has indicated potential for neuroprotective effects in models of neurodegeneration. Compounds in this class have been shown to modulate neurotransmitter systems, which may suggest a similar action for this compound .

Summary Table of Related Compounds

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Cores

Aliphatic Chain Modifications

- Branching at the amine chain (e.g., 2-methylpropan-1-amine vs. N-methylpropan-2-amine in 2-MAPB) affects lipophilicity and bioavailability. The target compound’s linear chain may reduce steric hindrance compared to branched analogs like 2-MAPB .

Preparation Methods

General Strategy for Benzofuran Core Construction

The benzofuran nucleus is commonly synthesized via intramolecular cyclization of phenolic or ortho-hydroxyaryl precursors with appropriate side chains. Recent advances have demonstrated efficient, metal-free, radical-mediated methods for benzofuran-3(2H)-one derivatives bearing quaternary carbon centers, which are structurally related to the benzofuran moiety in this compound.

Key Method: TCT-Mediated Radical Cyclization Using Dimethyl Sulfoxide (DMSO)

- In this approach, cyanuric chloride (TCT) activates DMSO, which acts as a dual synthon providing methyl and sulfur-containing units.

- The reaction proceeds under metal-free conditions, generating benzofuran-3(2H)-ones with quaternary carbon centers in a single step.

- Water addition controls the formation of the quaternary center, and the process tolerates various functional groups.

- Mechanistically, the reaction involves radical intermediates facilitating cyclization.

- This method is scalable and efficient for synthesizing benzofuran derivatives with structural complexity similar to 2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine.

Introduction of the 2-Methylpropan-1-amine Side Chain

After constructing the benzofuran core, the propan-1-amine side chain can be introduced via several synthetic routes:

Reductive Amination:

Starting from the corresponding benzofuran aldehyde or ketone at the 2-position, reductive amination with isopropylamine or a suitable amine source can yield the target amine. This method is widely used for installing amine groups on side chains adjacent to aromatic systems.Nucleophilic Substitution:

Halogenated intermediates at the 2-position of the benzofuran ring can undergo nucleophilic substitution with ammonia or primary amines to install the propan-1-amine moiety.Grignard or Organolithium Addition Followed by Amination:

The addition of organometallic reagents to benzofuran-2-carboxaldehyde derivatives can form secondary alcohol intermediates, which can be converted to amines by substitution reactions or reductive amination.

Representative Synthetic Route (Hypothetical)

Data Table: Predicted Physicochemical Properties Relevant to Preparation

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine?

- Methodological Answer : Use a combination of 1D/2D NMR to resolve stereochemistry and connectivity (e.g., H, C, HSQC, and HMBC) to assign protons and carbons in the benzofuran and propan-1-amine moieties. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. For crystalline derivatives, X-ray crystallography provides unambiguous structural confirmation, as demonstrated for structurally related benzofuran compounds .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile byproducts. Cross-validate with H NMR integration ratios to estimate purity thresholds (>95% for biological assays) .

Q. What safety protocols are critical when handling this amine derivative?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact. Store under inert gas (argon/nitrogen) to prevent oxidation. Refer to safety data sheets (SDS) of structurally similar amines (e.g., acute toxicity data for 3-(2-methylimidazol-1-yl)propan-1-amine) to design emergency response plans .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Methodological Answer : Re-examine sample preparation (e.g., solvent polarity, crystallization conditions) to rule out polymorphism or solvate formation. Use DFT calculations to predict NMR shifts and compare with experimental data. For unresolved discrepancies, synthesize a derivative (e.g., hydrochloride salt) to stabilize the structure for repeat X-ray analysis .

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

- Methodological Answer : For benzofuran ring formation, evaluate microwave-assisted synthesis to enhance reaction rates. Use Schlenk techniques for air-sensitive intermediates (e.g., amine protection/deprotection). Monitor reaction progress with in situ FTIR to identify kinetic bottlenecks. For example, related benzofuran derivatives achieve >80% yield using Pd-catalyzed coupling under inert conditions .

Q. How can researchers evaluate the compound’s potential bioactivity against neurological targets?

- Methodological Answer : Perform in vitro receptor binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement. Validate hits with functional assays (cAMP accumulation or calcium flux). Compare results with structurally similar amines like (R)-1-(4-methoxyphenyl)propan-2-amine, which showed affinity for monoamine transporters .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6). Predict logP and solubility via QSAR models (e.g., SwissADME). Cross-reference with experimental data from analogs like 3-(1-methylazetidin-3-yl)propan-1-amine to refine predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzofuran derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Perform dose-response curves to compare potency (EC50/IC50). Use metabolic stability assays (e.g., liver microsomes) to identify degradation products that may skew results. For example, conflicting antimicrobial data for 1-(3-methylthiophen-2-yl)butan-1-amine were resolved by controlling for bacterial strain variability .

Experimental Design Considerations

Q. What controls are essential in toxicity studies for this compound?

- Methodological Answer : Include vehicle controls (e.g., DMSO/saline) and positive controls (e.g., known hepatotoxins) in in vivo studies. For in vitro assays, use cell viability markers (MTT assay) and apoptosis markers (caspase-3 activation). Reference SDS data from analogs to set exposure thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.